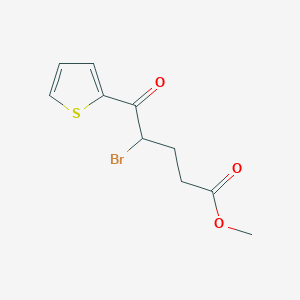

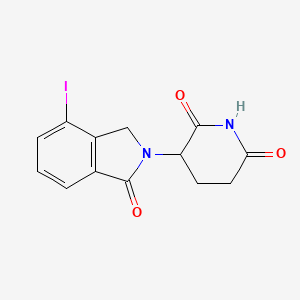

Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate” consists of a thiophene ring attached to a pentanoate group with a bromine atom and a methyl group. The InChI code for this compound is 1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the literature I retrieved.科学的研究の応用

Substrate and Inhibitor Synthesis

Methyl (RS)-5-bromo-3-hydroxy-3-methyl-pentanoate, a compound closely related to the chemical of interest, was prepared via bromination and used to form various thioether derivatives. These derivatives were found to be substrates and inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase, highlighting the compound's potential in biochemical studies related to cholesterol biosynthesis and metabolic regulation (Nguyen, Gerbing, & Eggerer, 1984).

Electrophilic Reaction Promotion

In another study, derivatives similar to Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate were utilized in electrophilic reactions promoted by samarium diiodide. This work demonstrated the compound's utility in synthetic organic chemistry, particularly in regioselective reactions forming long-chain esters with remote hydroxyl and carboxyl groups. Such capabilities are crucial for synthesizing complex organic molecules, including potential pharmaceuticals (Yang et al., 2000).

Grignard Reaction Stereochemistry

The compound has also been explored in studies focusing on the stereochemistry of Grignard reactions on δ-keto esters. Research in this area provides insights into the factors influencing the formation of cis and trans tetrahydro derivatives, which are of interest in the development of new synthetic methodologies (Colantoni et al., 1978).

Anticancer Drug Synthesis

Furthermore, amino acetate functionalized Schiff base organotin(IV) complexes containing derivatives of the compound have been synthesized and characterized. These complexes showed promising cytotoxicity against various human tumor cell lines, indicating the compound's potential application in the synthesis of new anticancer drugs (Basu Baul et al., 2009).

Synthetic Methodology and Kinetic Analysis

Another study focused on the kinetic analysis for lipase-catalyzed regioselective methanolysis involving derivatives of this compound. This research underscores the compound's relevance in enzymatic reaction studies, contributing to our understanding of reaction kinetics and mechanism in the presence of biocatalysts (Kao & Tsai, 2016).

特性

IUPAC Name |

methyl 4-bromo-5-oxo-5-thiophen-2-ylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-14-9(12)5-4-7(11)10(13)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKPFCSJUDCDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)C1=CC=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)

![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)

![5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2555254.png)

![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)

![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)

![2-(2-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2555264.png)

![[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2555270.png)